- A kind of polysubstituted pyridines medicine intermediate and the synthetic method thereof, China, , ,
Cas no 934-60-1 (6-Methylpicolinic acid)
6-Methylpicolinic acid structure
Product Name:6-Methylpicolinic acid
Numero CAS:934-60-1
MF:C7H7NO2
MW:137.135981798172
MDL:MFCD00023481
CID:40327
PubChem ID:70282
Update Time:2025-05-22
6-Methylpicolinic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Methyl-2-pyridinecarboxylic acid
- 6-Methylpyridine-2-carboxylic acid
- 2-Pyridinecarboxylic acid, 6-methyl-
- 6-methyl-2-picolinic acid
- 6-Methylpicolinic acid
- 2-Carboxy-6-methylpyridine
- NSC 109143
- NSC 26023
- 2-Picoline-6-carboxylic acid
- 6-methyl-2-picolinicacid
- Picolinic acid, 6-methyl-
- 6-methyl-picolinic acid
- 6-methyl picolinic acid
- LTUUGSGSUZRPRV-UHFFFAOYSA-N
- KB675Y352L
- 6-Methyl-pyridine-2-carboxylic acid
- 2-METHYL-6-PYRIDINECARBOXYLIC ACID
- 6-Methyl-2-pyridinecarboxylicacid
- NSC
- 6-Methyl-2-pyridinecarboxylic acid (ACI)
- Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
- 6-Methyl-3-picolinic acid
- FG-0452
- GEO-01924
- DTXCID40161907
- EN300-28863
- MFCD00023481
- SCHEMBL118409
- Q27282160
- W-100242
- AO-801/41077373
- AKOS005255224
- 934-60-1
- AC-7509
- DTXSID20239416
- 6-methyl-2-pyridylcarboxylic acid
- 2-Carboxylic Acid-6-Methyl Pyridine
- CS-W002139
- LTUUGSGSUZRPRV-UHFFFAOYSA-
- pyridine, 2-carboxy-6-methyl-
- BBL023748
- M0873
- EINECS 213-287-4
- CHEMBL1650458
- CL0233
- UNII-KB675Y352L
- AB01368
- NSC-26023
- NSC26023
- HY-W002139
- STL362881
- DB-307154
- 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
- SY004175
- 6 -methyl-2-pyridylcarboxylic acid
- NS00039560
- Z278017928
-
- MDL: MFCD00023481
- Inchi: 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
- Chiave InChI: LTUUGSGSUZRPRV-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=CC=C(C)N=1)O
Proprietà calcolate
- Massa esatta: 137.04800
- Massa monoisotopica: 137.047678
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 136
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 50.2
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.1
Proprietà sperimentali
- Colore/forma: White to Yellow Solid
- Densità: 1.23
- Punto di fusione: 127.0 to 132.0 deg-C
- Punto di ebollizione: 100 °C/4.5 mmHg(lit.)
- Punto di infiammabilità: 100℃/4.5mm
- Indice di rifrazione: 1.561
- PSA: 50.19000
- LogP: 1.08820
- Solubilità: Non determinato
6-Methylpicolinic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36/37/39-S36
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Store at room temperature
- Frasi di rischio:R36/37/38
6-Methylpicolinic acid Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-Methylpicolinic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
¥73.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-1g |
6-Methylpicolinic acid |
934-60-1 | 98% | 1g |
¥29.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-100g |
6-Methylpicolinic acid |
934-60-1 | 98% | 100g |
¥985.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M120707-25g |
6-Methylpicolinic acid |
934-60-1 | 98% | 25g |
¥308.90 | 2023-09-02 | |
| Fluorochem | 011322-1g |
6-Methylpicolinic acid |
934-60-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 011322-5g |
6-Methylpicolinic acid |
934-60-1 | 98% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 011322-25g |
6-Methylpicolinic acid |
934-60-1 | 98% | 25g |
£95.00 | 2022-03-01 | |
| AstaTech | CL0233-10/G |
6-METHYL-2-PICOLINICACID |
934-60-1 | 97% | 10g |
$72 | 2023-09-15 | |
| AstaTech | CL0233-50/G |
6-METHYL-2-PICOLINICACID |
934-60-1 | 97% | 50g |
$215 | 2023-09-15 | |
| AstaTech | CL0233-250/G |
6-METHYL-2-PICOLINICACID |
934-60-1 | 97% | 250/G |
$644 | 2022-05-31 |
6-Methylpicolinic acid Metodo di produzione
Metodo di produzione 1
Metodo di produzione 2
Metodo di produzione 3
Metodo di produzione 4
Metodo di produzione 5
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation, Japan, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ; 2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Ammonium chloride Solvents: Water ; 10 min, 50 °C
Riferimento
- Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles, Biocatalysis and Biotransformation, 1995, 12(4), 241-54
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Riferimento
- A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition, Chemical Communications (Cambridge, 2003, (15), 1948-1949
Metodo di produzione 12
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Water ; 54 h, pH 7, 30 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Riferimento
- Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Riferimento
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt
Riferimento
- Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties, Inorganic Chemistry, 2003, 42(15), 4680-4695
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1 h, 80 °C
Riferimento
- Preparation of compounds for transforming growth factor receptor antagonists, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt → 70 °C; 70 °C; 5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3.3
Riferimento
- Preparation of aryl sulfonamides as antagonists of CCR9 receptor, United States, , ,
Metodo di produzione 18
Metodo di produzione 19
Metodo di produzione 20
Condizioni di reazione
Riferimento
- Use of indazole compound for treating psoriasis, World Intellectual Property Organization, , ,
Metodo di produzione 21
Condizioni di reazione
Riferimento
- Smart contrast agents for mri imaging, United States, , ,
Metodo di produzione 22
Condizioni di reazione
Riferimento
- Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds, Japan, , ,
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Metodo di produzione 25
Condizioni di reazione
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
3.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Metodo di produzione 26
Condizioni di reazione
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
4.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Metodo di produzione 27
Condizioni di reazione
1.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ; 2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
5.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
Metodo di produzione 28
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Water ; 24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
2.1 Reagents: Sodium periodate Solvents: Water ; 10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ; 17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ; 2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ; 24 h, rt
6.1 300 - 900 °C
Riferimento
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
,
Journal of Heterocyclic Chemistry,
2022,
59(8),
1397-1406
6-Methylpicolinic acid Raw materials
- 3-Methylcatechol
- 2-Methylbutanoic acid
- methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Benzoic acid
- 2-cyano-6-methylpyridine
- 2-(Bromomethyl)-6-methylpyridine
- Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)]
- 2-Pyridinecarbothioamide, 6-methyl-N-phenyl-
- Methyl 6-methylpyridine-2-carboxylate
- Glucosamine hydrochloride
- methyl 3-oxobutanoate
6-Methylpicolinic acid Preparation Products
- 2-Methylbutanoic acid (116-53-0)
- 3-Amino-2-methyl-benzyl Alcohol (83647-42-1)
- 2,5-dimethyl-1-propyl-1H-pyrrole (20282-39-7)
- Methyl 4-(methylamino)benzoate (18358-63-9)
- (3-Amino-4-methylphenyl)methanol (81863-45-8)
- Methyl 3-aminobenzoate (4518-10-9)
- p-Tyramine (51-67-2)
- DL-2-Methylbutyric Acid Methyl Ester (868-57-5)
- 6-Methylpicolinic acid (934-60-1)
- o-Nicotine (23950-04-1)
6-Methylpicolinic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:934-60-1)6-Methylpicolinic acid
Numero d'ordine:A11008
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:30
Prezzo ($):459.0
Email:sales@amadischem.com
6-Methylpicolinic acid Letteratura correlata
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Related Categories
- Solventi e Chimici organici Composti organici composti eterociclici organici Piridine e derivati acidi piridinocarbossilici
- Solventi e Chimici organici Composti organici composti eterociclici organici Piridine e derivati acidi piridinocarbossilici e derivati acidi piridinocarbossilici
- Solventi e Chimici organici Composti organici Composti eterociclici
934-60-1 (6-Methylpicolinic acid) Prodotti correlati
- 98-98-6(Picolinic acid)
- 8008-52-4(CORIANDER OIL)
- 17956-40-0(2,6-Pyridinedicarboxylicacid, sodium salt (1:2))
- 32075-31-3(Pyridinecarboxylic acid)
- 1197-10-0(6-(Hydroxymethyl)picolinic acid)
- 25108-36-5(2-Pyridinecarboxylicacid, potassium salt (1:1))
- 104571-39-3(Cuprate(1-),[2,6-pyridinedicarboxylato(2-)-N1,O2,O6](2-pyridinecarboxylato-N1,O2)-,hydrogen (9CI))
- 64059-35-4(Thiazolamine,N-ethyl-N-phenyl- (9CI))
- 307531-73-3(2-Pyridinecarboxylicacid, 6-methyl-, hydrochloride, hydrate (1:1:1))
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:934-60-1)6-Methylpicolinic acid
Purezza:99%
Quantità:500g
Prezzo ($):459.0